

2-Methyl-1-butanol: A Performance Evaluation for Solvent Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methyl-1-butanol	
Cat. No.:	B057232	Get Quote

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the outcome of chemical reactions, purification processes, and formulation stability. This guide provides a comprehensive performance evaluation of **2-Methyl-1-butanol** in various solvent applications, with a comparative analysis against other common solvents such as its isomers, n-butanol, and methyl isobutyl ketone (MIBK).

Executive Summary

2-Methyl-1-butanol, a primary amyl alcohol, presents a unique combination of properties that make it a viable and advantageous solvent in a range of applications.[1] Its branched structure influences its solvency, evaporation rate, and surface tension, offering a distinct performance profile compared to its linear isomer, 1-pentanol, and other common solvents. This guide delves into a data-driven comparison of **2-Methyl-1-butanol**'s performance, focusing on key parameters such as physicochemical properties, solvency, evaporation rate, material compatibility, and safety and environmental considerations.

Physicochemical Properties: A Comparative Overview

A solvent's fundamental physical and chemical characteristics dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of **2-Methyl-1-butanol** and its alternatives.

Property	2-Methyl-1- butanol	n-Butanol	Methyl Isobutyl Ketone (MIBK)	1-Pentanol (n-Amyl Alcohol)	Isoamyl Alcohol (3- Methyl-1- butanol)
CAS Number	137-32-6[2]	71-36-3	108-10-1[3]	71-41-0	123-51-3
Molecular Formula	C5H12O[2]	C4H10O	C6H12O[3]	C5H12O	C5H12O
Molecular Weight (g/mol)	88.15[4][5]	74.12	100.16[3][6]	88.15	88.15
Boiling Point (°C)	128[4]	117.5[7]	117.4[6]	138.5[8]	131.2[8]
Flash Point (°C)	50[4]	37[7]	18[6]	49	43
Density (g/mL at 20°C)	0.816[4]	0.810[7]	0.801[9]	0.817	0.810
Water Solubility (g/100 mL at 20°C)	3.0[10]	7.81[7]	1.7[6]	2.2	2.0

Solvency Performance

A crucial aspect of a solvent's performance is its ability to dissolve a solute. This is often quantified by the Kauri-Butanol (Kb) value and further understood through Hansen Solubility Parameters.

Kauri-Butanol Value

The Kauri-Butanol (Kb) value is a standardized measure of a hydrocarbon solvent's solvency power, where a higher value indicates stronger solvency.[11][12] While a specific experimentally determined Kb value for **2-Methyl-1-butanol** is not readily available in the reviewed literature, its performance can be inferred from its chemical structure and by

comparing it to similar solvents. As a primary alcohol with a branched structure, it is expected to have moderate solvency.

Solvent	Kauri-Butanol (Kb) Value
2-Methyl-1-butanol	Not readily available
n-Butanol	56
Methyl Isobutyl Ketone (MIBK)	100

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solvency by dividing the total cohesive energy of a liquid into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values to a solute are more likely to dissolve it.

Solvent	δD (Dispersion)	δP (Polar)	δH (Hydrogen Bonding)
2-Methyl-1-butanol	16.0	5.7	14.5
n-Butanol	16.0	5.7	15.8
Methyl Isobutyl Ketone (MIBK)	15.3	6.1	4.1

Evaporation Rate

The rate at which a solvent evaporates is a critical factor in applications such as coatings, where it affects drying time and film formation. The relative evaporation rate is typically measured against n-butyl acetate (n-BuAc = 1.0).

Solvent	Relative Evaporation Rate (n-BuAc = 1.0)
2-Methyl-1-butanol (as primary amyl alcohol)	0.27[13]
n-Butanol	0.42[13]
Methyl Isobutyl Ketone (MIBK)	1.6[14][15]

Material Compatibility

The compatibility of a solvent with various materials, particularly polymers and elastomers, is essential to prevent degradation or swelling of equipment and components. The following table provides a qualitative summary of the compatibility of **2-Methyl-1-butanol** and its alternatives with common materials.

Material	2-Methyl-1-butanol	n-Butanol	Methyl Isobutyl Ketone (MIBK)
High-Density Polyethylene (HDPE)	Good	Good	Limited
Polypropylene (PP)	Good	Good	Limited
Nylon	Good	Good	Poor
Polytetrafluoroethylen e (PTFE)	Excellent	Excellent	Excellent
Viton® (FKM)	Good	Good	Poor
Neoprene	Fair	Fair	Poor
Natural Rubber	Poor	Poor	Poor

Safety and Environmental Profile

The toxicological and environmental impact of a solvent is a primary consideration in its selection, particularly in the pharmaceutical and fine chemical industries.

Parameter	2-Methyl-1-butanol	n-Butanol	Methyl Isobutyl Ketone (MIBK)
Oral LD50 (rat)	2200 mg/kg[10]	790 mg/kg	2080 mg/kg
Dermal LD50 (rabbit)	>3160 mg/kg[10]	3400 mg/kg	>16000 mg/kg
Aquatic Toxicity (LC50, fish, 96h)	530 mg/L[10]	1730 mg/L	505 mg/L
Biodegradability	Readily biodegradable (inferred)[10]	Readily biodegradable	Readily biodegradable

Experimental Protocols

Accurate and reproducible data are the foundation of any scientific comparison. The following are summaries of the standard experimental protocols for key solvent performance evaluations.

Kauri-Butanol Value (ASTM D1133)

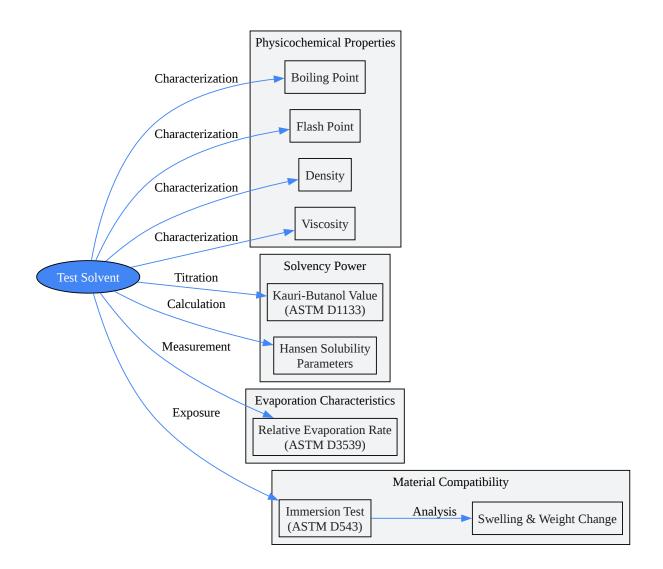
This test method determines the relative solvent power of hydrocarbon solvents. A standard solution of kauri resin in n-butanol is titrated with the solvent under evaluation at 25°C. The endpoint is reached when a defined turbidity is observed, indicating the point of insolubility. The volume of solvent required is corrected to a standard and reported as the Kauri-Butanol value.

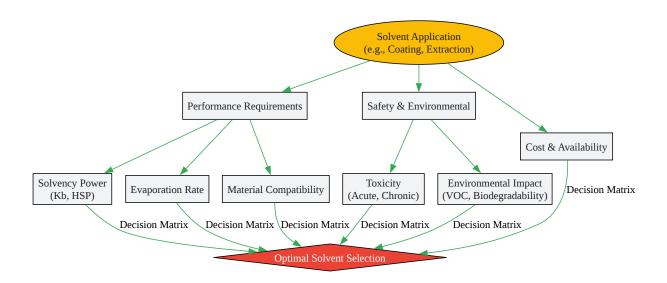
Evaporation Rate (ASTM D3539)

This method measures the evaporation rate of volatile liquids. A specified volume of the solvent is placed on a filter paper suspended from a balance in a controlled environment. The weight loss of the solvent over time is recorded, and the time taken to evaporate 90% of the solvent is used to calculate the relative evaporation rate compared to n-butyl acetate.

Material Compatibility (ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents. Plastic specimens are immersed in the solvent for a specified period and at a controlled temperature. Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are measured and compared to unexposed control specimens.




Visualizations

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key workflows and relationships.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-1-butanol Wikipedia [en.wikipedia.org]
- 3. Methyl isobutyl ketone Wikipedia [en.wikipedia.org]
- 4. 2-Methyl-1-butanol | C5H12O | CID 8723 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1-butanol (CAS 137-32-6) Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Methyl Isobutyl Ketone Solvent Properties [macro.lsu.edu]
- 7. n [macro.lsu.edu]
- 8. Amyl alcohol Wikipedia [en.wikipedia.org]
- 9. sanjaychemindia.com [sanjaychemindia.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Kauri-butanol value Wikipedia [en.wikipedia.org]
- 12. besttechnologyinc.com [besttechnologyinc.com]
- 13. producerschemical.com [producerschemical.com]
- 14. hedinger.de [hedinger.de]
- 15. monumentchemical.com [monumentchemical.com]
- To cite this document: BenchChem. [2-Methyl-1-butanol: A Performance Evaluation for Solvent Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057232#performance-evaluation-of-2-methyl-1-butanol-in-solvent-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com